molecular formula C23H22N4O3 B2512582 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 534589-27-0

9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2512582
CAS No.: 534589-27-0
M. Wt: 402.454
InChI Key: CNJRSLQAOVWEBM-UHFFFAOYSA-N
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Description

9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization and Anticancer Activity

Triazoloquinazolinone-based compounds have been synthesized as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity in cancer cell lines. These compounds elicit significant cell shape changes and inhibit cell migration, indicating their vasculature damaging activity (Driowya et al., 2016).

Adenosine Antagonism

Another study explored the structure-activity relationship of triazoloquinazoline adenosine antagonists. These compounds were initially discovered during a search for benzodiazepine receptor modulators, demonstrating the versatility of triazoloquinazolines in interacting with various biological targets (Francis et al., 1988).

H1-Antihistaminic Activity

Triazoloquinazolinones have also been investigated as H1-antihistaminic agents. Certain derivatives significantly protected animals from histamine-induced bronchospasm, with some compounds being more potent than the reference standard chlorpheniramine maleate. This suggests their potential as a new class of H1-antihistamines (Alagarsamy et al., 2009).

Antimicrobial Activity

Novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have shown promising antimicrobial activity. The synthesized compounds were screened against various microorganisms, showcasing their potential in addressing antimicrobial resistance (El‐Kazak & Ibrahim, 2013).

Antihypertensive Activity

Research into 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones has revealed significant antihypertensive activity in spontaneously hypertensive rats, suggesting potential applications in cardiovascular disease management (Alagarsamy & Pathak, 2007).

Mechanism of Action

Properties

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-2-30-19-13-15(11-12-17(19)28)21-20-16(9-6-10-18(20)29)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21,28H,2,6,9-10H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJRSLQAOVWEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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